magnesium;ethynylsulfanylbenzene;bromide
Description
The compound "magnesium; ethynylsulfanylbenzene; bromide" is hypothesized to be a magnesium-based coordination complex or organometallic compound incorporating bromine and ethynylsulfanylbenzene (a benzene derivative with an ethynyl group (–C≡C–) and a sulfanyl group (–S–)). While direct references to this specific compound are absent in the literature, its components—magnesium bromide (MgBr₂) and ethynylsulfanylbenzene—are well-studied. Magnesium bromide is a hygroscopic salt with high ionic conductivity and applications in catalysis, electrolytes, and biochemistry . Such complexes are often explored in catalysis and materials science due to their tunable electronic and structural properties .
Properties
CAS No. |
114341-03-6 |
|---|---|
Molecular Formula |
C8H5BrMgS |
Molecular Weight |
237.40 g/mol |
IUPAC Name |
magnesium;ethynylsulfanylbenzene;bromide |
InChI |
InChI=1S/C8H5S.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1 |
InChI Key |
ZATAMPCGDYZAFF-UHFFFAOYSA-M |
Canonical SMILES |
[C-]#CSC1=CC=CC=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;ethynylsulfanylbenzene;bromide involves the reaction of ethynylsulfanylbenzene with magnesium in an anhydrous ether solvent . The reaction is typically carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction . The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{S}\text{C}\equiv\text{C} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{S}\text{C}\equiv\text{C}\text{MgBr} ]
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound is scaled up using large reactors with precise control over temperature and pressure . The use of automated systems ensures consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Magnesium;ethynylsulfanylbenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and esters . The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from reacting with water .
Major Products
The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the carbonyl compound used .
Scientific Research Applications
Magnesium;ethynylsulfanylbenzene;bromide has several applications in scientific research:
Organic Synthesis: Used to form complex organic molecules by creating new carbon-carbon bonds.
Pharmaceuticals: Plays a role in the synthesis of drug molecules.
Material Science: Used in the production of polymers and other advanced materials.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
A comparison of magnesium bromide derivatives and related organomagnesium compounds is summarized below:
Functional Comparisons
- Ionic Conductivity :
MgBr₂/DMSO electrolytes exhibit ionic conductivity up to 10⁻² S/cm at room temperature, outperforming MgBr₂ in pure aqueous systems (0.01 S/cm) . Ethylmagnesium bromide, however, lacks ionic conductivity due to its covalent Mg–C bond . - Catalytic Activity: The Mg-porphyrin-imidazolium polymer shows superior catalytic activity (80–100% conversion in CO₂ cycloaddition) compared to monomeric MgBr₂, attributed to its bifunctional sites and high surface area .
- Thermal Stability :
MgBr₂ decomposes at 1250°C , while the Mg-porphyrin polymer remains stable up to 150°C . Ethylmagnesium bromide is thermally unstable above 100°C .
Key Research Findings
Structural Insights from XRD
MgBr₂ forms a hexagonal hydrate structure (JCPDS 74-1040), but in DMSO, dehydration occurs, leading to new peaks at 2θ = 18° and 22.2° (attributed to Mg–O–DMSO bridges). Grain sizes remain ~50–70 nm in both pure MgBr₂ and MgBr₂/DMSO composites .
Electrochemical Performance
MgBr₂/DMSO electrolytes achieve:
- Activation energy (Eₐ): 0.15–0.20 eV (low energy barrier for ion transport) .
- Cyclic stability: Prototype Mg/graphite cells retain 80% capacity after 50 cycles .
Catalytic Synergy in Polymers
The Mg-porphyrin-imidazolium polymer’s activity stems from:
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